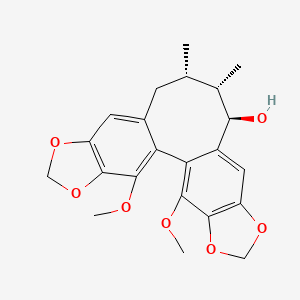

GomisinR

Description

GomisinR (PubChem CID: 11495015) is a lignan compound primarily isolated from Schisandra chinensis, a plant traditionally used in East Asian medicine. Lignans are known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and antiviral properties . Its dibenzocyclooctadiene skeleton, characteristic of Schisandra lignans, contributes to its unique bioactivity profile, though its exact mechanism of action remains under investigation.

Properties

Molecular Formula |

C22H24O7 |

|---|---|

Molecular Weight |

400.4 g/mol |

IUPAC Name |

(11R,12S,13S)-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-ol |

InChI |

InChI=1S/C22H24O7/c1-10-5-12-6-14-19(28-8-26-14)21(24-3)16(12)17-13(18(23)11(10)2)7-15-20(22(17)25-4)29-9-27-15/h6-7,10-11,18,23H,5,8-9H2,1-4H3/t10-,11-,18+/m0/s1 |

InChI Key |

HOPDFAWBFXSPSA-LDLUMPKVSA-N |

Isomeric SMILES |

C[C@H]1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4[C@@H]([C@H]1C)O)OCO5)OC)OC)OCO3 |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4C(C1C)O)OCO5)OC)OC)OCO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GomisinR typically involves multiple steps to achieve the final product. The process requires strict control of reaction conditions and purity. One common synthetic route involves the use of microbial O-demethylation followed by chemical reactions . The microbial transformation is often carried out using Cunninghamella echinulata var. elegans, which produces intermediate metabolites that are further processed chemically .

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the need for precise reaction conditions. advancements in biotechnology and chemical engineering may pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions: GomisinR undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the transformation of schizandrin into gomisin A through microbial O-demethylation and subsequent chemical reactions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include Lewis acids, acid scavengers, and methylenation agents . The conditions often require controlled temperatures and pH levels to ensure the desired transformation.

Major Products: The major products formed from the reactions involving this compound include various metabolites such as gomisin T and 13-norschizandrin . These products are often used in further chemical or biological studies.

Scientific Research Applications

GomisinR has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying lignan biosynthesis and transformation . In biology and medicine, this compound has shown potential as an antidiabetic and anti-Alzheimer’s agent . It is also used in traditional Chinese medicine formulas as a quality marker . Additionally, this compound has applications in the pharmaceutical industry for the development of new drugs and therapeutic agents .

Mechanism of Action

The mechanism of action of GomisinR involves its interaction with various molecular targets and pathways. For instance, this compound has been shown to inhibit voltage-gated sodium currents in electrically excitable cells, leading to a reduction in cellular excitability . This effect is mediated through the modulation of ion channels and the alteration of membrane potentials . Additionally, this compound has been found to induce apoptosis and oxidative stress in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Structurally Related Compounds

| Compound Name | Structure Type | Source | Key Pharmacological Activities | Binding Scores* (kcal/mol) |

|---|---|---|---|---|

| This compound | Lignan | Schisandra chinensis | Antiviral, antioxidant, anti-inflammatory | -6.6, -7.4, -8.1, -8.0 |

| Licoisoflavanone | Isoflavanone | Glycyrrhiza spp. | Antiviral, anti-cancer | -7.1, -9.9, -8.7, -7.6 |

| Quercetin | Flavonol | Ubiquitous in plants | Antioxidant, anti-inflammatory | -6.9, -8.9, -8.2, -8.0 |

| Caribine | Alkaloid | Hymenocallis spp. | Antiviral, neuroprotective | -7.2, -9.4, -8.4, -7.6 |

| Glabranin | Flavonoid | Glycyrrhiza glabra | Antimicrobial, anti-inflammatory | -7.0, -9.3, -8.1, -7.7 |

*Binding scores derived from molecular docking against four SARS-CoV-2 targets (e.g., 3CL protease, ACE2 receptor) . Lower (more negative) values indicate stronger binding affinity.

Key Findings

Binding Affinity: this compound exhibits moderate binding scores compared to Licoisoflavanone (-9.9) and Caribine (-9.4), suggesting weaker in vitro inhibition of specific viral targets. However, its balanced affinity across multiple targets may enhance broad-spectrum efficacy . Quercetin and Glabranin show comparable scores to this compound, highlighting flavonoids as competitive alternatives .

The dibenzocyclooctadiene moiety in this compound enables unique protein interactions, distinct from the planar structures of isoflavanones and flavonols .

Pharmacological Profiles: Licoisoflavanone and Caribine demonstrate superior antiviral activity in silico but lack clinical validation for pharmacokinetics. This compound’s antioxidant and anti-inflammatory effects may synergize with its antiviral role, offering multi-target benefits .

Methodological Considerations

- Computational Analysis : Studies used molecular docking and dynamics simulations to predict binding affinities, with protocols aligned to reproducibility standards (e.g., explicit solvent models, force-field optimization) .

- Limitations : In vitro and in vivo data are sparse for this compound compared to Quercetin, necessitating further experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.